molecular formula C18H17O4PS B14601072 Triphenylsulfanium dihydrogen phosphate CAS No. 59487-06-8

Triphenylsulfanium dihydrogen phosphate

Cat. No.: B14601072
CAS No.: 59487-06-8
M. Wt: 360.4 g/mol
InChI Key: PZUOZOGFYSVPGH-UHFFFAOYSA-M
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Description

Triphenylsulfanium dihydrogen phosphate (chemical formula: (C₆H₅)₃S⁺·H₂PO₄⁻) is an organosulfur compound comprising a triphenylsulfanium cation paired with a dihydrogen phosphate anion. The cation consists of a central sulfur atom bonded to three phenyl groups, creating a bulky, aromatic structure. The dihydrogen phosphate anion (H₂PO₄⁻) contributes acidity and hydrogen-bonding capabilities.

Properties

CAS No.

59487-06-8

Molecular Formula

C18H17O4PS

Molecular Weight

360.4 g/mol

IUPAC Name

dihydrogen phosphate;triphenylsulfanium

InChI

InChI=1S/C18H15S.H3O4P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15H;(H3,1,2,3,4)/q+1;/p-1

InChI Key

PZUOZOGFYSVPGH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.OP(=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylsulfanium dihydrogen phosphate can be synthesized through the reaction of triphenylsulfonium chloride with phosphoric acid. The reaction typically involves mixing equimolar amounts of triphenylsulfonium chloride and phosphoric acid in an appropriate solvent, such as acetonitrile. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Triphenylsulfanium dihydrogen phosphate undergoes various chemical reactions, including:

    Photochemical Reactions: Upon exposure to ultraviolet light, it releases strong Brønsted acids, which can catalyze further chemical transformations.

    Substitution Reactions: The sulfonium cation can participate in nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Photochemical Reactions: Ultraviolet light (typically around 365 nm) is used to initiate the release of acids.

    Substitution Reactions: Common nucleophiles include halides, thiolates, and amines. These reactions are often carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

Major Products Formed

    Photochemical Reactions: The primary product is a strong Brønsted acid, which can further react with other compounds in the system.

    Substitution Reactions: Depending on the nucleophile used, the major products can include substituted phenyl derivatives and various organosulfur compounds.

Scientific Research Applications

Triphenylsulfanium dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a photoacid generator in photolithography, enabling the precise patterning of materials at the microscale.

    Biology: The compound’s ability to release acids upon light exposure makes it useful in studies involving controlled pH changes in biological systems.

    Medicine: Research into drug delivery systems has explored the use of photoacid generators like this compound to trigger the release of therapeutic agents.

    Industry: In the electronics industry, it is employed in the fabrication of microelectronic devices, where precise patterning is essential.

Mechanism of Action

The mechanism of action of triphenylsulfanium dihydrogen phosphate involves the absorption of ultraviolet light, which excites the sulfonium cation. This excitation leads to the cleavage of the sulfur-carbon bonds, resulting in the formation of a phenyl cation and a diphenylsulfide radical. The phenyl cation then reacts with the dihydrogen phosphate anion to release a strong Brønsted acid. This acid can catalyze various chemical reactions, depending on the system in which it is used.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Physical and Chemical Properties of Dihydrogen Phosphate Salts

Compound Solubility (Water) Melting Point (°C) Stability in Acidic Conditions Key Functional Groups
Triphenylsulfanium H₂PO₄⁻ Moderate* ~200–250* Stable (resists hydrolysis) S⁺ center, H₂PO₄⁻ anion
Lithium H₂PO₄⁻ High 190–200 Hygroscopic Li⁺, H₂PO₄⁻
Potassium H₂PO₄⁻ High 252.6 Heat-stable K⁺, H₂PO₄⁻
Ammonium H₂PO₄⁻ High 190 Decomposes at >200°C NH₄⁺, H₂PO₄⁻
Magnesium H₂PO₄⁻ Low Decomposes Hydrolyzes slowly Mg²⁺, H₂PO₄⁻

*Inferred from analogous triphenylsulfanium salts and dihydrogen phosphate behavior .

  • Cation Influence : The bulky triphenylsulfanium cation reduces water solubility compared to alkali metal salts (e.g., Li⁺, K⁺) but enhances stability in organic solvents. In contrast, smaller cations like Li⁺ or NH₄⁺ increase hygroscopicity .
  • Anion Reactivity : The H₂PO₄⁻ anion in all compounds participates in hydrogen bonding, but its hydrolysis rate varies. Triphenylsulfanium H₂PO₄⁻ resists acid-catalyzed hydrolysis better than neopentyl or aryl dihydrogen phosphates due to steric shielding by the phenyl groups .

Table 3: Market and Industrial Use

Compound Global Market (2031 Projection) Key Industries Production Challenges
Triphenylsulfanium H₂PO₄⁻ Niche (<$10M) Specialty chemicals, catalysis High synthesis cost, low yield
Lithium H₂PO₄⁻ $850M Energy storage, electronics Raw material scarcity
Potassium H₂PO₄⁻ $1.2B Agriculture, food processing Price volatility
Magnesium H₂PO₄⁻ $320M Pharmaceuticals, flame retardants Environmental regulations
  • Energy Storage : Lithium dihydrogen phosphate dominates battery electrolytes due to high ionic conductivity, whereas triphenylsulfanium derivatives may find use in ionic liquids for high-temperature applications .
  • Agriculture : Potassium dihydrogen phosphate is a key fertilizer (2031 market: $1.2B), leveraging its solubility and pH buffering. Triphenylsulfanium variants are unsuitable here due to cost and toxicity concerns .
Stability and Reactivity in Formulations
  • Glass Transition (Tg) Modulation : In sucrose/phosphate mixtures, H₂PO₄⁻ increases Tg more effectively than HPO₄²⁻ by forming linear hydrogen bonds. Triphenylsulfanium H₂PO₄⁻ could enhance Tg in polymer composites due to cation-anion interactions .
  • Hydrolysis Resistance : Triphenylsulfanium H₂PO₄⁻’s hydrolysis is slower than methyl or neopentyl dihydrogen phosphates, as the bulky cation sterically hinders phosphorus-oxygen bond cleavage .

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